N-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
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Overview
Description
N-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through nucleophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine group of the piperazine with carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:
Uniqueness
The unique combination of the dimethoxyphenyl, thiadiazole, and piperazine moieties in this compound may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness can be explored through comparative studies on their biological effects and chemical reactivity.
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-22-12-5-3-4-11(14(12)23-2)17-15(21)20-8-6-19(7-9-20)13-10-16-24-18-13/h3-5,10H,6-9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIFJNXQVQPDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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